[1-(Triphenylmethyl)aziridin-2-yl]methanol

Catalog No.
S1912918
CAS No.
193635-04-0
M.F
C22H21NO
M. Wt
315.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(Triphenylmethyl)aziridin-2-yl]methanol

CAS Number

193635-04-0

Product Name

[1-(Triphenylmethyl)aziridin-2-yl]methanol

IUPAC Name

(1-tritylaziridin-2-yl)methanol

Molecular Formula

C22H21NO

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C22H21NO/c24-17-21-16-23(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24H,16-17H2

InChI Key

YAFYNSAZZKZZSR-UHFFFAOYSA-N

SMILES

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO

Canonical SMILES

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO

[1-(Triphenylmethyl)aziridin-2-yl]methanol is an organic compound characterized by its unique aziridine structure, which features a three-membered nitrogen-containing ring. The compound contains a triphenylmethyl group, contributing to its distinctive properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the hydroxymethyl group enhances its reactivity and solubility, making it a subject of interest for further research.

Involving [1-(Triphenylmethyl)aziridin-2-yl]methanol primarily include:

  • Nucleophilic Substitution Reactions: The aziridine ring can undergo ring-opening reactions in the presence of nucleophiles, leading to various derivatives.
  • Alcohol Reactions: The hydroxymethyl group can participate in esterification or etherification reactions, allowing for the formation of more complex molecules.
  • Oxidation Reactions: The alcohol can be oxidized to form aldehydes or ketones, which may further react with other nucleophiles or electrophiles.

These reactions are facilitated by the compound's functional groups and structural characteristics, making it versatile in synthetic organic chemistry.

The synthesis of [1-(Triphenylmethyl)aziridin-2-yl]methanol typically involves several steps:

  • Formation of the Aziridine Ring: This can be achieved through the reaction of a suitable amine with an epoxide or via cyclization methods involving precursors like α-amino alcohols.
  • Introduction of the Triphenylmethyl Group: This is often accomplished through electrophilic aromatic substitution or by using triphenylmethanol as a starting material.
  • Hydroxymethylation: The final step involves introducing the hydroxymethyl group, typically through formylation followed by reduction.

These methods highlight the compound's synthetic accessibility and potential for modification.

The applications of [1-(Triphenylmethyl)aziridin-2-yl]methanol span various domains:

  • Medicinal Chemistry: Due to its potential biological activity, it is being explored as a lead compound for drug development.
  • Organic Synthesis: Its unique structure allows it to serve as a building block for more complex organic molecules.
  • Material Science: The compound may find applications in developing new materials with specific properties due to its chemical reactivity.

Interaction studies involving [1-(Triphenylmethyl)aziridin-2-yl]methanol focus on its binding affinity and mechanism of action with biological targets. Techniques such as molecular docking and in vitro assays are employed to evaluate:

  • Binding Interactions with Enzymes and Receptors: Understanding how this compound interacts at the molecular level can provide insights into its mechanism of action.
  • Structure-Activity Relationships (SAR): Investigating how modifications to the compound affect its biological activity helps identify optimal structures for therapeutic use.

These studies are crucial for advancing the understanding of this compound's potential applications.

Several compounds share structural similarities with [1-(Triphenylmethyl)aziridin-2-yl]methanol, including:

Compound NameStructure TypeNotable Properties
TriphenylmethanolAlcoholAntimicrobial activity
2-Azabicyclo[2.2.1]heptaneAzabicyclicPotential analgesic properties
1-MethylpyrrolidinePyrrolidineNeuroactive properties
1-Azabicyclo[3.3.0]octaneAzabicyclicAnticancer activity

Uniqueness

The uniqueness of [1-(Triphenylmethyl)aziridin-2-yl]methanol lies in its specific combination of a triphenylmethyl group with an aziridine structure, which may confer distinct reactivity patterns and biological activities compared to other similar compounds. This structural configuration potentially enhances its pharmacological profile and applicability in drug design.

The compound has the molecular formula C$${22}$$H$${21}$$NO and a molecular weight of 315.4 g/mol. Its IUPAC name is (1-tritylaziridin-2-yl)methanol, reflecting the trityl-protected aziridine ring and the hydroxymethyl substituent. Key identifiers include:

  • CAS Registry Number: 193635-04-0
  • SMILES: C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO
  • InChIKey: YAFYNSAZZKZZSR-UHFFFAOYSA-N

The trityl group enhances steric bulk, stabilizing the aziridine ring against undesired side reactions while enabling stereochemical control.

Historical Context and Discovery

The synthesis of trityl-protected aziridines emerged from advancements in protecting group chemistry during the late 20th century. While Gomberg’s 1900 discovery of the triphenylmethyl radical laid foundational knowledge, the specific application of trityl groups to aziridines was pioneered in the 1990s. For example, Willems et al. (1997) developed a multigram synthesis of N-tritylaziridin-2-ylmethanols from L-serine and L-threonine derivatives, establishing scalable routes to enantiopure forms.

Significance in Organic Synthesis

This compound serves as a chiral synthon in:

  • Asymmetric catalysis: The trityl group directs regioselective ring-opening reactions.
  • Peptide mimetics: Aziridines mimic proline-like structures in bioactive molecules.
  • Protecting group strategies: The trityl moiety shields the nitrogen atom during multi-step syntheses.

The synthesis of [1-(triphenylmethyl)aziridin-2-yl]methanol through Grignard reaction represents one of the most established and versatile approaches for preparing this compound. This methodology involves the conversion of methyl ester precursors through nucleophilic addition followed by careful optimization of reaction conditions [1] [2].

Methyl Ester Precursor Conversion

The fundamental approach to synthesizing [1-(triphenylmethyl)aziridin-2-yl]methanol begins with the preparation of methyl N-tritylaziridine-2-carboxylates as key intermediates. These ester precursors are typically obtained through a convenient multigram one-pot procedure starting from N-tritylmethyl esters of L-serine, utilizing methanesulfonyl chloride and triethylamine for cyclization [1] [2].

The conversion process employs Grignard reagents to transform the ester functionality into the desired methanol group. When using phenylmagnesium bromide as the nucleophilic reagent, the reaction proceeds through addition to the carbonyl carbon of the ester, followed by hydrolysis to yield the tertiary alcohol. Research has demonstrated that the use of 2 equivalents of phenylmagnesium bromide provides optimal results, yielding diphenyl(1-tritylaziridin-2-yl)methanol in 67% yield after purification [1] [3].

The stereochemical outcome of this transformation is particularly noteworthy. The Grignard addition proceeds with retention of the aziridine ring configuration, and the resulting products maintain the trans relationship between the aziridine ring substituents and the trityl group. Nuclear magnetic resonance analysis has confirmed the presence of intramolecular hydrogen bonding between the aziridine nitrogen and the hydroxy group, which contributes to the conformational stability of the products [2].

Alternative Grignard reagents have been successfully employed to create diverse structural variants. Alkyl Grignard reagents, including methylmagnesium halides and longer-chain alkyl derivatives, provide access to different substitution patterns on the methanol carbon. The yields for these transformations typically range from 40-85%, depending on the steric bulk and electronic properties of the Grignard reagent employed [1] [4].

Solvent and Temperature Optimization

The successful implementation of Grignard reactions for aziridine methanol synthesis requires careful optimization of both solvent systems and temperature profiles. Tetrahydrofuran emerges as the preferred solvent for most Grignard addition reactions, providing optimal solvation of the organometallic reagent while maintaining compatibility with the sensitive aziridine functionality [1] [2].

Temperature control represents a critical parameter in these transformations. Initial addition of the Grignard reagent is typically performed at -78°C to minimize side reactions and ensure selective addition to the ester carbonyl. The reaction mixture is then allowed to warm gradually to 0°C and subsequently to room temperature to ensure complete conversion. This temperature protocol prevents decomposition of the trityl-protected aziridine while promoting efficient nucleophilic addition [1] [2] [4].

Dimethoxyethane has been identified as an alternative solvent system that can provide enhanced yields in certain cases. The superior coordinating ability of DME compared to THF can lead to better solvation of lithium and magnesium cations, resulting in more reactive organometallic species. Research has shown that DME can improve yields by 5-15% compared to THF for certain substrate-reagent combinations [1] [2].

The reaction time optimization studies indicate that most Grignard additions are complete within 2-4 hours when conducted under optimal temperature conditions. Extended reaction times beyond 24 hours do not significantly improve yields and may lead to increased formation of side products through competitive reactions [4].

ParameterOptimal RangeTypical Yield (%)Critical Factors
Initial Temperature-78°C65-85Prevents decomposition
Final Temperature0°C to rt-Ensures completion
Reaction Time2-4 hours-Minimizes side reactions
SolventTHF or DME70-90Solvation efficiency

Nickel-Catalyzed Cross-Coupling Approaches

Nickel-catalyzed cross-coupling methodologies represent an emerging and powerful approach for the synthesis and functionalization of aziridine derivatives, including [1-(triphenylmethyl)aziridin-2-yl]methanol. These methods offer complementary reactivity patterns to traditional Grignard approaches and enable access to products that may be challenging to obtain through conventional means [5] [6] [7].

The development of nickel-catalyzed cross-coupling reactions with aziridines has been pioneered through the use of specialized protecting groups that facilitate oxidative addition. The cinsyl protecting group, bearing an electron-deficient olefin, has been specifically designed to direct nickel insertion and promote subsequent reductive elimination. This directing group approach enables the first catalytic cross-coupling reactions employing nonallylic and nonbenzylic C(sp³)-N bonds as electrophiles [5] [6].

The mechanism of nickel-catalyzed aziridine cross-coupling involves initial coordination of the nickel catalyst to the aziridine nitrogen, followed by oxidative addition at the C-N bond. This process is facilitated by the strain relief associated with aziridine ring opening. The resulting nickel intermediate then undergoes transmetalation with organozinc reagents, followed by reductive elimination to form the desired C-C bond [5] [6] [7].

Recent investigations have revealed that nickel-catalyzed cross-coupling can proceed through previously unexplored elementary steps. Stoichiometric organometallic studies and linear free energy relationship analyses indicate that aziridine activation proceeds via nickel(I) oxidative addition rather than the conventionally proposed nickel(II) azametallacycle intermediate. This mechanistic insight has important implications for catalyst design and reaction optimization [8].

The substrate scope of nickel-catalyzed aziridine cross-coupling encompasses both aryl and alkyl aziridines. Styrenyl aziridines have proven particularly successful substrates, enabling enantioselective reductive cross-coupling with aryl iodides to produce highly enantioenriched 2-arylphenethylamines. The use of chiral bioxazoline ligands facilitates this asymmetric transformation, with enantioselectivities exceeding 90% in many cases [7] [9].

The development of electrochemically driven nickel-catalyzed processes has further expanded the synthetic utility of these methodologies. Electrochemical reductive cross-coupling between aryl aziridines and alkenyl bromides provides access to complex molecular architectures under mild conditions without requiring stoichiometric metallic reductants [10].

MethodCatalyst SystemCoupling PartnerTypical Yield (%)Selectivity
Negishi Cross-CouplingNi/CinsylOrganozinc60-85High regioselectivity
Reductive CouplingNi/BioxazolineAryl halides70-90>90% ee
ElectrochemicalNi/ElectrolysisAlkenyl bromides65-80Stereoconvergent

Protection-Deprotection Strategies

The trityl protecting group serves as a crucial element in the synthesis of [1-(triphenylmethyl)aziridin-2-yl]methanol, providing both synthetic utility and stability to the aziridine ring during various transformations. The strategic use of trityl protection enables selective functionalization while preserving the integrity of the strained three-membered ring system [11] [12] [13].

The installation of trityl protection is typically achieved through reaction of the parent aziridine with trityl chloride in the presence of a suitable base. This transformation proceeds through nucleophilic substitution at the trityl carbon, with the aziridine nitrogen serving as the nucleophile. The reaction is highly efficient, often proceeding in near-quantitative yields when conducted under appropriate conditions [11] [12].

Trityl Group Stability Under Reaction Conditions

The stability of the trityl protecting group under various reaction conditions represents a critical consideration in synthetic planning. The trityl group demonstrates excellent stability under basic conditions, making it compatible with organometallic reagents such as Grignard and organolithium compounds. This stability enables the use of strong nucleophiles without competing deprotection reactions [13].

Under acidic conditions, the trityl group exhibits variable stability depending on the specific acid and reaction conditions employed. Trifluoroacetic acid in the presence of water at -10°C provides controlled deprotection conditions, yielding the free aziridine in 79% yield. The presence of water serves as a trityl cation scavenger, preventing carbocation-mediated side reactions [11].

Formic acid in methanol has emerged as a preferred deprotection method, providing superior yields (85-90%) compared to trifluoroacetic acid conditions. The reaction proceeds efficiently at -15°C, with minimal formation of side products. The combination of formic acid and methanol appears to provide optimal balance between deprotection efficiency and aziridine stability [11].

Alternative deprotection conditions using sulfuric acid in methanol-tetrahydrofuran mixtures have been investigated but generally provide lower yields (60-70%) due to competing aziridine ring-opening reactions. The strong acidic conditions can protonate the aziridine nitrogen, activating the ring toward nucleophilic attack by the solvent [3].

Reductive deprotection using trifluoroacetic acid with triethylsilane has proven less satisfactory, typically yielding 30-50% of the desired product. The reducing conditions can lead to over-reduction and formation of undesired side products [11].

The development of alternative protecting groups has been explored to address limitations of trityl protection. Sulfonyl protecting groups, while activating the aziridine toward ring-opening, can be removed under reductive conditions using sodium naphthalenide. This methodology provides excellent yields for deprotection while maintaining aziridine integrity [14] [15].

Deprotection MethodConditionsYield (%)SelectivityLimitations
TFA/H₂O-10°C, 30 min79GoodModerate efficiency
HCOOH/MeOH-15°C, 1 h85-90ExcellentPreferred method
H₂SO₄/MeOH/THFrt, 2 h60-70ModerateRing opening
Na-Naphthalenide-78°C, THF85-95ExcellentAlternative approach

Purification and Isolation Techniques

The purification and isolation of [1-(triphenylmethyl)aziridin-2-yl]methanol requires specialized techniques due to the sensitivity of the aziridine functionality to certain chromatographic conditions. The development of appropriate purification protocols is essential for obtaining high-purity products suitable for further synthetic applications or biological evaluation [16] [17] [18].

Traditional silica gel chromatography can lead to significant decomposition of aziridine products due to the acidic nature of the stationary phase. The Lewis acidic silanol groups on silica can activate the aziridine ring toward nucleophilic ring-opening, resulting in poor recovery and product degradation. Research has demonstrated that standard silica gel chromatography can result in recovery rates as low as 30-50% for sensitive aziridine derivatives [16] [17].

The selection of appropriate stationary phases represents a critical factor in successful purification. Basic alumina, particularly when deactivated to activity level IV, has emerged as the optimal stationary phase for aziridine purification. This material provides excellent recovery rates (85-95%) while maintaining product integrity. The basic nature of alumina neutralizes trace acidic impurities and prevents aziridine activation [16] [17] [18].

A systematic approach for evaluating stationary phase compatibility has been developed to optimize purification protocols. This methodology involves exposing portions of crude product to slurries of various stationary phases in the intended eluent system, followed by nuclear magnetic resonance analysis to quantify recovery. The results provide quantitative assessment of product stability and enable selection of optimal purification conditions [16] [17].

Alternative purification approaches include direct crystallization from appropriate solvent systems. Trityl-protected aziridines often exhibit favorable crystallization properties due to the rigid aromatic framework. Crystallization from tetrahydrofuran-hexane mixtures can provide directly pure products in 70-85% yield, eliminating the need for chromatographic purification [2] [3].

The development of specialized chromatographic protocols has enabled successful purification of even highly sensitive aziridine derivatives. The use of triethylamine-modified silica gel (1% triethylamine) can improve recovery compared to unmodified silica, though basic alumina remains superior. Florisil and neutral alumina provide intermediate performance, with recovery rates typically in the 60-75% range [16] [17].

Liquid chromatography-mass spectrometry methods have been developed for analytical characterization of aziridine compounds. Hydrophilic interaction liquid chromatography provides excellent separation and sensitivity, enabling detection at part-per-billion levels. These methods are particularly valuable for quality control and impurity analysis [19].

Purification MethodStationary PhaseRecovery (%)PurityApplications
Flash ChromatographySilica gel30-50VariableNot recommended
Basic AluminaActivity IV85-95HighPreferred method
CrystallizationDirect70-85ExcellentSimple compounds
Modified Silica+1% Et₃N60-75GoodAlternative approach

XLogP3

4.1

Sequence

X

Dates

Last modified: 07-22-2023

Explore Compound Types